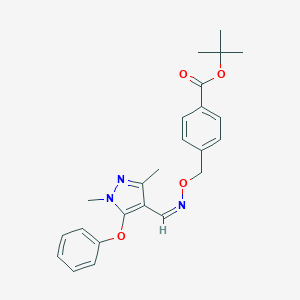

Fenpyroximate, (Z)-

Description

Contextualization of Fenpyroximate (B127894) within Acaricide Chemistry

Fenpyroximate is classified as a Mitochondrial Electron Transport Inhibitor (METI), specifically targeting Complex I (NADH:ubiquinone oxidoreductase). nichino-europe.comusahops.orgirac-online.org This mode of action disrupts cellular respiration in target pests, leading to a cessation of feeding and reproduction, and ultimately, death. epa.gov It belongs to the IRAC (Insecticide Resistance Action Committee) Group 21A. nichino-europe.comirac-online.org This classification distinguishes it from many other conventional acaricides, making it a valuable tool for resistance management. nichino-europe.com

Significance in Agricultural Pest Management

Fenpyroximate is a broad-spectrum acaricide effective against various mite species, including those from the Tetranychidae (spider mites), Eriophyidae (rust mites), and Tarsonemidae families. nichino-europe.comgreenrivercn.com It demonstrates efficacy against all mobile life stages of mites—larvae, nymphs, and adults. nichino-europe.comnichino.co.jp Its application is prevalent in the cultivation of fruits like citrus, apples, pears, and grapes, as well as in vegetables and ornamental plants. nichino-europe.comresearchgate.net The compound's utility in IPM strategies is underscored by its relatively low toxicity to some beneficial insects, which helps to preserve natural pest predators. chemimpex.com

Isomeric Forms of Fenpyroximate in Research Context

Fenpyroximate exists as (E) and (Z) geometric isomers. The commercially available technical product is predominantly the (E)-isomer. eurl-pesticides.eu The (Z)-isomer, also referred to as M-1, is a significant metabolite and a primary product of photodecomposition. fao.orgregulations.gov Research has focused on the detection and quantification of both isomers in various matrices, as the (Z)-isomer can be present in residues on treated crops. mdpi.com The toxicological and environmental fate assessments often consider both forms to ensure a comprehensive understanding of the compound's behavior and impact. mdpi.comfederalregister.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[[(Z)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNOYZRYGDPNH-MYYYXRDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N\OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106000 | |

| Record name | (Z)-Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149054-53-5, 111812-58-9 | |

| Record name | Benzoic acid, 4-[[[(Z)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149054-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpyroximate, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149054535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Fenpyroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-Fenpyroximate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPYROXIMATE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KU62C19KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Properties

Synthesis of Fenpyroximate (B127894), (Z)-

The synthesis of fenpyroximate involves a multi-step process. While detailed proprietary synthesis methods for the specific (Z)-isomer are not widely published, the general synthesis of fenpyroximate involves the reaction of key intermediates. These include 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde and a derivative of hydroxylamine, followed by esterification. The formation of the (Z)-isomer can occur during the synthesis of the (E)-isomer or through isomerization of the (E)-isomer under certain conditions, such as exposure to light. apvma.gov.au

Physicochemical Properties

Fenpyroximate is a white to slightly yellow or orange crystalline powder. chemimpex.comgreenrivercn.com It has a low solubility in water but is soluble in various organic solvents. fao.org The octanol/water partition coefficient (log Kow) is high, indicating a potential for bioaccumulation. regulations.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H27N3O4 | chemimpex.com |

| Molecular Weight | 421.5 g/mol | chemimpex.com |

| Melting Point | 100 - 104 °C | chemimpex.com |

| Vapor Pressure at 25 °C | 5.6 x 10-8 torr | regulations.gov |

| Water Solubility (25°C) | 0.023-0.034 mg/L (pH 5-9) | regulations.gov |

| Log Kow | 5.01 | regulations.gov |

Metabolism and Biotransformation

Metabolic Pathways in Mammalian Systems

The metabolism of fenpyroximate (B127894) in mammals is extensive, with numerous metabolites identified in studies using radiolabeled compounds. inchem.org The primary routes of biotransformation involve modifications at several key positions on the fenpyroximate molecule, leading to products that are generally more water-soluble and readily excreted.

Hydrolytic Cleavage

A significant metabolic pathway for fenpyroximate is the hydrolytic cleavage of its ester and oxime ether bonds. inchem.orgfao.orgchemicalbook.comchemicalbook.com

Ester Hydrolysis: The tert-butyl ester group of fenpyroximate is susceptible to hydrolysis, a key detoxification step. This cleavage results in the formation of the corresponding carboxylic acid metabolite, (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid (Metabolite M-3). researchgate.netfao.org Interestingly, this hydrolysis is not primarily a direct enzymatic action by carboxylesterases. Instead, it is largely facilitated by a preceding hydroxylation of the tert-butyl group, catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net This initial hydroxylation is followed by an intramolecular transesterification, leading to the cleavage of the ester bond. researchgate.nettandfonline.com The rate of this indirect hydrolysis pathway is significantly faster than direct enzymatic hydrolysis. tandfonline.com

Oxime Ether Bond Cleavage: The bond between the benzyl (B1604629) moiety and the pyrazole (B372694) ring can also be cleaved. inchem.orgchemicalbook.comchemicalbook.com This hydrolytic cleavage leads to the formation of metabolites such as 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde (Metabolite M-6). fao.orgfao.org

Oxidation

Oxidation is a central process in fenpyroximate metabolism, targeting several parts of the molecule. inchem.orgnih.govfao.orgchemicalbook.comchemicalbook.comgovinfo.gov

Oxidation of the tert-butyl group: The tert-butyl group can be oxidized to form hydroxylated intermediates. inchem.orgnih.govchemicalbook.comchemicalbook.com This is a critical initial step that facilitates the subsequent hydrolytic cleavage of the ester bond. researchgate.net Further oxidation of the resulting hydroxymethyl group can lead to the formation of a carboxylic acid metabolite, (E)-2-[4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoyloxy]-2-methylpropanoic acid (Metabolite M-22). fao.orgregulations.gov

Oxidation of the pyrazole-3-methyl group: The methyl group at the 3-position of the pyrazole ring is also a target for oxidation. fao.orgchemicalbook.comchemicalbook.com This can result in the formation of a hydroxymethyl group, which can be further oxidized to a carboxylic acid. regulations.gov

Hydroxylation

Hydroxylation, the addition of a hydroxyl (-OH) group, occurs at multiple sites on the fenpyroximate molecule. inchem.orgnih.govchemicalbook.comchemicalbook.comgovinfo.gov

Hydroxylation of the phenoxy ring: The phenoxy ring can undergo hydroxylation, typically at the para-position, leading to the formation of metabolites like tert-butyl (E)-4-([1,3,-dimethyl-5-(4-hydroxyphenoxy)pyrazol-4-yl)methyleneamino-oxymethyl)benzoate (Metabolite M-2). fao.orgregulations.gov

Hydroxylation of the tert-butyl group: As mentioned in the oxidation section, hydroxylation of the tert-butyl group is a key step. inchem.orgresearchgate.net This process forms labile intermediates, such as 1-hydroxymethyl-1-methylethyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate (Metabolite A) and 2-hydroxy-2-methylpropyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate (Metabolite B). researchgate.net These intermediates are crucial for the subsequent rapid hydrolysis of the ester linkage. researchgate.nettandfonline.com

N-Demethylation

The removal of a methyl group from the nitrogen atom of the pyrazole ring, known as N-demethylation, is another metabolic route. inchem.orgfao.orgchemicalbook.comchemicalbook.comgovinfo.gov This process leads to the formation of demethylated metabolites, such as tert-butyl (E)-4-(3-methyl-5-phenoxypyrazol-4-ylmethyleneamino-oxymethyl)benzoate (demethyl-fenpyroximate, L). fao.org

Isomerization

Fenpyroximate exists as the (E)-isomer. However, in mammalian systems, it can undergo isomerization to its geometric (Z)-isomer. inchem.orgnih.govchemicalbook.comchemicalbook.comgovinfo.gov This conversion from the (E)-isomer to the (Z)-isomer, tert-butyl (Z)-α-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneamino-oxy)-p-toluate (Metabolite M-1), has been observed in metabolic studies. fao.orgfao.orgepa.gov This isomerization can also occur photochemically. jst.go.jp

Conjugation

The final phase of metabolism often involves conjugation, where the primary metabolites are coupled with endogenous molecules to increase their water solubility and facilitate excretion. inchem.orgnih.govfao.orggovinfo.gov In the case of fenpyroximate, metabolites containing hydroxyl groups can be conjugated with glucuronic acid or sulfate (B86663). inchem.orgnih.govpublications.gc.ca For instance, the major urinary metabolite, 1,3-dimethyl-5-phenoxypyrazol-4-carboxylic acid (Metabolite M-8), has been found to be substantially conjugated as a glucuronide. nih.gov Enzymatic hydrolysis of excreta with β-glucuronidase or sulfatase has been shown to increase the concentrations of certain urinary and fecal metabolites, confirming the presence of these conjugates. inchem.org

Identification of Key Intermediates and Metabolites

The metabolism of fenpyroximate is extensive, leading to a large number of intermediates and metabolites through various pathways including hydrolysis, oxidation, demethylation, isomerization, and conjugation. nih.gov

In rats, fenpyroximate is significantly metabolized, with over 20 metabolites identified. nih.gov Key transformation processes include the hydrolytic cleavage of the oxime ether bond, hydrolysis of the tert-butyl ester group, oxidation of the tert-butyl group, and hydroxylation of both the phenoxy ring and the 3-methyl group. nih.gov Isomerization to the (Z)-isomer also occurs. fao.orgfao.org

Major metabolites identified in rats include (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl) methyleneaminooxymethyl] benzoic acid and its (Z)-isomer. nih.gov Two notable labile intermediates found in the liver and plasma are 1-hydroxymethyl-1-methylethyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate (Metabolite A) and 2-hydroxy-2-methylpropyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate (Metabolite B). researchgate.net Metabolite A can be non-enzymatically converted to Metabolite B. researchgate.net

In goats, metabolism is also rapid, with ten metabolites identified. The major compounds found were (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid and (E)-α-(3-methyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid in the liver and kidneys. fao.org The (Z)-stereoisomer of fenpyroximate was also identified. fao.org

In soil, fenpyroximate degrades into at least 12 products through processes like hydrolysis of the tert-butyl ester, isomerization, cleavage of the oxime ether, N-demethylation, oxidation of the pyrazole-ring methyl group, and hydroxylation of the phenoxy ring, ultimately leading to mineralization to CO2 or binding to soil organic matter. chemicalbook.comchemicalbook.com

The following table summarizes some of the key metabolites of fenpyroximate:

| Metabolite Name | Chemical Name | Found In |

| M-1 (Z-isomer) | tert-butyl (Z)-α-(1,3-dimethyl-5-phenoxypyrazol-4- ylmethyleneamino-oxy)-p-toluate | Rats, Plants |

| Metabolite A | 1-hydroxymethyl-1-methylethyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate | Rats |

| Metabolite B | 2-hydroxy-2-methylpropyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate | Rats |

| M-3 | (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid | Rats |

| (Z)-isomer of M-3 | (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid | Rats |

| M-6 | 1,3-dimethyl-5-phenoxypyrzole-4-carbaldehyde | Rats |

| M-8 | 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid | Rats |

| M-11 | 1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile | Rats |

| M-22 | (E)-2-[4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoyloxy]-2-methylpropanoic acid | Rats |

| Demethyl-fenpyroximate | tert-butyl (E)-4-(3-methyl-5-phenoxypyrazol-4-ylmethyleneamino-oxymethyl)benzoate | Plants (Citrus) |

Role of Specific Enzymes in Detoxification

The detoxification of fenpyroximate is primarily managed by several enzyme families, with cytochrome P450 monooxygenases (P450s) and carboxylesterases playing significant roles. researchgate.netmdpi.com

Ester hydrolysis is a critical step in the detoxification of fenpyroximate, as the resulting metabolites show a complete loss of inhibitory activity towards the mitochondrial complex I (NADH–ubiquinone oxidoreductase), the target site of the acaricide. researchgate.net In rats, the hydrolysis of fenpyroximate is thought to proceed mainly through an initial hydroxylation of the tert-butyl group by P450s to form Metabolite A. researchgate.net This is followed by a non-enzymatic intramolecular transesterification to Metabolite B, which is then rapidly hydrolyzed by carboxylesterase. researchgate.net The rate of this two-step pathway is significantly faster than direct hydrolysis by carboxylesterase. researchgate.net

In vitro studies using rat liver S-9 fractions have confirmed the formation of Metabolites A and B. researchgate.net The production of Metabolite A was also observed in liver preparations from mice, rabbits, monkeys, carp, and quail, indicating a common detoxification pathway in these non-target organisms. researchgate.net Conversely, this pathway was not detected in spider mites, which may contribute to the selective toxicity of fenpyroximate. researchgate.net

In insects, enhanced P450 activity is a key mechanism for developing resistance to various insecticides. mdpi.com While specific P450 enzymes responsible for fenpyroximate metabolism are not fully detailed in the provided context, the general role of P450s in detoxifying xenobiotics through oxidation, and the influence of microbial symbionts on host insect detoxification gene expression, including P450s, are well-established principles. mdpi.commdpi.com

Metabolic Pathways in Plant Systems

In plants, fenpyroximate undergoes extensive metabolism, ensuring its degradation within the plant system. The primary metabolic pathways identified include hydrolysis, N-demethylation, oxidation, and the conjugation of resulting polar metabolites. fao.orgregulations.gov

Studies on citrus, apples, and grapes have shown that after application, fenpyroximate is metabolized through several key reactions. fao.org

Hydrolysis of Ester and Methyleneamino Ether Links

A significant metabolic reaction in plants is the hydrolysis of both the ester and methyleneamino ether linkages within the fenpyroximate molecule. fao.org The cleavage of the ester group leads to the formation of the corresponding carboxylic acid, a more polar metabolite. The hydrolysis of the methyleneamino ether bond further breaks down the molecule. fao.org

N-Demethylation

N-demethylation is another identified metabolic pathway in plants. fao.orgchemicalbook.com This process involves the removal of a methyl group from the pyrazole ring of the fenpyroximate molecule. fao.org In citrus leaves and peel, one of the major metabolites identified is demethyl-fenpyroximate (tert-butyl (E)-4-(3-methyl-5-phenoxypyrazol-4-ylmethyleneamino-oxymethyl)benzoate). fao.org

Oxidation

Oxidation reactions contribute to the metabolism of fenpyroximate in plants. fao.org This can occur at various positions on the molecule, including the tert-butyl group and the pyrazole-3-methyl group, as well as hydroxylation of the phenoxy moiety. fao.org These oxidative processes increase the polarity of the molecule, facilitating further metabolism and conjugation.

Conjugation of Polar Metabolites

Following the initial metabolic transformations such as hydrolysis, demethylation, and oxidation, the resulting polar metabolites undergo conjugation. fao.orgregulations.gov This is a common detoxification strategy in plants where polar molecules are conjugated with endogenous substances like sugars (e.g., glucose) to form water-soluble conjugates. fao.org These conjugates are then typically sequestered into vacuoles or incorporated into cell wall components. In citrus, polar metabolites were further analyzed after enzymatic hydrolysis with β-glucosidase or cellulase, indicating the presence of such conjugates. fao.org

Major Plant Metabolites

In plants, fenpyroximate undergoes several metabolic transformations. The primary residual compounds found in crop commodities are unchanged fenpyroximate and its Z-isomer. fao.org While the proportion of the Z-isomer tends to increase over time, its residue levels are generally below 20% of the parent fenpyroximate in fruits at pre-harvest intervals of up to 28 days. fao.org

Studies on various plants, including citrus, apples, grapes, snap beans, cotton, and Swiss chard, have elucidated the metabolic pathways of fenpyroximate. fao.org These pathways involve the conversion of fenpyroximate to its Z-isomer (M-1), hydrolysis of the ester and oxime ether bonds, N-demethylation, oxidation, and the formation of polar conjugates. fao.orgfao.org

In citrus leaves and peel, the major metabolites identified are the Z-isomer of fenpyroximate and demethyl-fenpyroximate. fao.org Further metabolism in citrus trees leads to the formation of various other minor metabolites through hydrolysis, N-demethylation, oxidation, and conjugation. fao.org

A study on apples showed that fenpyroximate was the principal residue present. apvma.gov.au Analytical methods have been developed to detect fenpyroximate, its Z-isomer, and dimethyl-fenpyroximate in fruits and their processed products like pomace and juice. apvma.gov.au

The major metabolic pathways of fenpyroximate in plants are summarized below:

Isomerization: Conversion to the Z-isomer. fao.orgfao.org

Hydrolysis: Cleavage of the ester and methyleneamino ether linkages. fao.org

N-demethylation: Removal of a methyl group. fao.org

Oxidation: Addition of oxygen atoms. fao.org

Conjugation: Formation of polar metabolites. fao.orgfao.org

Table 1: Major Plant Metabolites of Fenpyroximate

| Metabolite Name | Chemical Name | Plant Part | Reference |

| Z-isomer of fenpyroximate | tert-butyl (Z)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate | Fruits, Leaves, Peel | fao.orgfao.org |

| Demethyl-fenpyroximate | tert-butyl (E)-4-(3-methyl-5-phenoxypyrazol-4-ylmethyleneamino-oxymethyl)benzoate | Leaves, Peel | fao.org |

| Fenpyroximate | tert-butyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate | Fruits | apvma.gov.au |

Excretion and Distribution Profiles

In animal studies, primarily conducted on rats and goats, fenpyroximate is largely eliminated from the body through fecal and urinary excretion.

In rats, fecal excretion is the predominant route of elimination. apvma.gov.auinchem.org Following oral administration, a significant portion of the dose is excreted in the feces, with a smaller amount eliminated in the urine. inchem.org Studies with radiolabelled fenpyroximate showed that 70-91% of a low dose and 75-80% of a high dose were recovered in the feces, while 9-18% of the low dose and 10-12% of the high dose were found in the urine within 168 hours. inchem.org Biliary excretion is a major contributor to the fecal elimination of absorbed fenpyroximate. inchem.orgnih.gov In rats with bile duct cannulae, 47% to 51% of an oral dose was excreted in the bile within 48 hours. nih.gov

Similarly, in lactating goats, feces and urine are significant routes of elimination for fenpyroximate. fao.org In one study, 32% of a pyrazole-labeled dose and 45% of a benzyl-labeled dose were excreted in the feces, while 32% of the pyrazole label and 12% of the benzyl label were recovered in the urine. fao.org A very small percentage, less than 0.2%, of the administered dose was excreted in the milk. fao.org

Dermal absorption of fenpyroximate appears to be minimal, with subsequent excretion occurring via the biliary-fecal and urinary routes. inchem.orgnih.gov

Table 2: Excretion of Fenpyroximate in Different Species

| Species | Primary Excretion Route | Secondary Excretion Route | Reference |

| Rat | Feces | Urine | apvma.gov.auinchem.org |

| Goat | Feces and Urine | Milk (minor) | fao.org |

Following administration, fenpyroximate is distributed to various tissues, but it does not tend to bioaccumulate significantly, with residual levels being low after several days. inchem.org

In rats, the highest residue levels have been observed in the liver, kidneys, and fat within the first 24 hours after dosing. apvma.gov.au After seven days, residues in the fat were still measurable, while levels in the liver, kidneys, and muscle were either undetectable or much lower. apvma.gov.au This suggests that the depletion of residues is slowest in fat. apvma.gov.au

In lactating goats, the highest concentrations of radioactivity were found in the liver and kidneys. fao.org The residue profile varied by matrix. Fenpyroximate itself was a major residue in milk (26% of total radioactive residue - TRR) and fat (36% TRR). fao.org The metabolite Fen-OH was a major residue in milk (27% TRR), muscle (74% TRR), and fat (35% TRR). fao.org Other significant metabolites included N-desmethyl M-3 in the liver (20% TRR) and kidney (26% TRR), and M-3 in muscle (33% TRR), fat (14% TRR), liver (59% TRR), and kidney (47% TRR). fao.org

Table 3: Tissue Residue Profile of Fenpyroximate and its Metabolites in Lactating Goats (% of Total Radioactive Residue)

| Tissue | Fenpyroximate | Fen-OH | N-desmethyl M-3 | M-3 | Reference |

| Milk | 26% | 27% | - | - | fao.org |

| Muscle | - | 74% | - | 33% | fao.org |

| Fat | 36% | 35% | - | 14% | fao.org |

| Liver | - | 5% | 20% | 59% | fao.org |

| Kidney | - | 3% | 26% | 47% | fao.org |

Excretion Routes

Species-Specific Detoxification Mechanisms

The selective toxicity of fenpyroximate between target pests (mites) and non-target organisms (mammals) is attributed to differences in their detoxification metabolism. researchgate.net

In mammals, such as rats, the primary detoxification pathway involves the hydrolysis of the ester group of fenpyroximate. researchgate.net This process is a key step, as the resulting metabolites completely lose their inhibitory activity on the mitochondrial enzyme NADH-ubiquinone oxidoreductase, the target site of fenpyroximate. researchgate.net This hydrolysis is thought to occur principally through a two-step process: initial hydroxylation of the tert-butyl group to form an intermediate metabolite (metabolite A), followed by a rapid, non-enzymatic intramolecular transesterification to another intermediate (metabolite B). researchgate.net Metabolite B is then hydrolyzed much more rapidly by carboxyesterase than the parent fenpyroximate. researchgate.net This hydroxylation step has been observed in the liver of various species, including rats, mice, rabbits, monkeys, carp, and quail. researchgate.net

In contrast, in the two-spotted spider mite (Tetranychus urticae), a target pest, neither the direct hydrolysis of the tert-butyl ester nor the formation of the hydroxylated intermediate (metabolite A) was detected. researchgate.net This suggests a significantly lower capacity for this key detoxification pathway in mites, leading to the accumulation of the active parent compound and subsequent toxicity.

Furthermore, resistance to fenpyroximate in some populations of Tetranychus urticae has been linked to enhanced metabolic detoxification through the action of enzymes like cytochrome P450s. usahops.org

Metabolism and Degradation

Metabolic Pathways in Target and Non-Target Organisms

In mammals, such as rats, fenpyroximate (B127894) is metabolized through several pathways including oxidation of the tert-butyl and pyrazole-3-methyl groups, hydroxylation of the phenoxy group, N-demethylation, and hydrolysis of the ester and methyleneamino-oxy bonds. fao.orgchemicalbook.com A key metabolic step is the isomerization of the (E)-isomer to the (Z)-isomer (metabolite A). fao.org In contrast, fenpyroximate-sensitive organisms like the two-spotted spider mite show limited ability to metabolize the compound, which contributes to its acaricidal activity. researchgate.net

Enhanced Metabolic Detoxification

Glutathione (B108866) S-Transferases (GST) Activity

Photodegradation and Environmental Fate

Fenpyroximate is susceptible to photodegradation in water when exposed to sunlight, with a relatively short half-life. apvma.gov.aufao.org The primary photodegradation product is the (Z)-isomer. apvma.gov.au In soil, fenpyroximate degradation occurs through microbial action, with half-lives ranging from approximately 30 to 40 days under aerobic conditions. apvma.gov.au Degradation pathways in soil include hydrolysis, isomerization, N-demethylation, and oxidation. chemicalbook.com Due to its high sorption potential, fenpyroximate is considered to have low mobility in soil and is not expected to significantly leach into groundwater. regulations.govfederalregister.gov

| Environment | Process | Half-life | Major Products | Source |

|---|---|---|---|---|

| Water (Sunlight) | Photolysis | 2.6 days | (Z)-isomer | apvma.gov.au |

| Water (Xenon Lamp) | Photolysis | 1.5 hours | (Z)-isomer | fao.org |

| Soil (Aerobic) | Microbial Degradation | 28-41 days | (Z)-isomer, M-3, M-8, M-11 | regulations.govregulations.gov |

Toxicological Profile

Mammalian Toxicology

Fenpyroximate (B127894) is an acaricide and insecticide that has been the subject of numerous toxicological studies to determine its effects on mammals. researchgate.netontosight.ai These studies reveal a range of effects from acute to chronic exposure, impacting various physiological and biochemical parameters.

Acute and Subchronic Systemic Effects

Acute and subchronic exposure to Fenpyroximate has been shown to induce a variety of systemic effects in mammals. researchgate.netfederalregister.govscbt.com In laboratory animals, technical grade fenpyroximate demonstrated high acute toxicity when administered orally. publications.gc.ca Dermal exposure resulted in low acute toxicity, while inhalation exposure showed moderate acute toxicity. publications.gc.ca Repeated oral dosing in several species has consistently led to decreases in body weight, body weight gain, and food consumption as primary effects. publications.gc.ca

Studies have identified several organs affected by Fenpyroximate exposure. In rats and mice, repeated oral dosing led to alterations in clinical chemistry and hematology, as well as effects on the liver, kidneys, and adrenals, including changes in organ weight and histopathology. publications.gc.ca Specifically, liver effects in rats have included minimal hepatocytic hypertrophy. fao.org In dogs, studies have revealed effects such as emesis, excessive salivation, and altered thyroid weights. publications.gc.ca Bradycardia was also observed in dogs. federalregister.govpublications.gc.ca Furthermore, histopathological examinations in fish have pointed to the liver and gills as major target organs. researchgate.net In a 21-day dermal toxicity study in rats, effects included increased liver weights and hepatocellular necrosis in females. govinfo.gov

Fenpyroximate exposure has been demonstrated to induce oxidative stress in various organs. researchgate.netfederalregister.govnih.gov Research on Wistar rats showed that subchronic exposure enhanced lipid peroxidation and protein oxidation in cardiac, pulmonary, and splenic tissues. researchgate.net It also modulated the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST). researchgate.netnih.gov Studies in rat brains indicated that Fenpyroximate significantly increased lipid peroxidation and protein oxidation, and disturbed the activities of antioxidant enzymes. nih.gov The mechanism of oxidative damage is thought to be linked to the disruption of the mitochondrial respiratory chain. nel.edu In human cell lines, the production of reactive oxygen species (ROS) was observed to increase in the presence of Fenpyroximate. researchgate.netnih.gov

Table 1: Effects of Fenpyroximate on Oxidative Stress Markers in Wistar Rat Tissues

| Tissue | Effect | Biomarker Change |

|---|---|---|

| Heart | Enhanced Lipid Peroxidation and Protein Oxidation | Increased |

| Lung | Enhanced Lipid Peroxidation and Protein Oxidation | Increased |

| Spleen | Enhanced Lipid Peroxidation and Protein Oxidation | Increased |

| Brain | Enhanced Lipid Peroxidation and Protein Oxidation | Increased |

| Multiple Organs | Antioxidant Enzyme Activity Modulation | Varied changes in SOD, CAT, GPx, GST |

Subchronic exposure to Fenpyroximate has been found to disrupt lipid profiles in Wistar rats. researchgate.net Studies have shown that it can lead to an elevation in total cholesterol (T-CHOL), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) concentrations. researchgate.net Concurrently, a decrease in high-density lipoprotein cholesterol (HDL-C) has been observed. researchgate.net These disruptions in lipid metabolism are a significant toxicological finding. researchgate.netjpub.org Dyslipidemia, characterized by such changes, is a known risk factor for various health issues. ejgm.co.ukmdpi.com

Table 2: Fenpyroximate-Induced Changes in Lipid Profile of Wistar Rats

| Lipid Parameter | Change Observed |

|---|---|

| Total Cholesterol (T-CHOL) | Increased |

| Triglycerides (TG) | Increased |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Increased |

| High-Density Lipoprotein Cholesterol (HDL-C) | Decreased |

A consistent finding across multiple studies and species is the impact of Fenpyroximate on food consumption and body weight. scbt.com Repeated short- and long-term oral dosing in mice, rats, and dogs consistently resulted in decreased food consumption and subsequent reductions in body weight and body weight gain. publications.gc.caregulations.gov In some cases, these effects were the most sensitive endpoints observed. publications.gc.ca For instance, in a 13-week study in rats, decreased body weight and reduced feed consumption were key findings. fao.org Similarly, studies in dogs also noted decreased body weight and food consumption. federalregister.govpublications.gc.ca

Lipid Profile Disruption

Genotoxicity and DNA Damage

The genotoxic potential of Fenpyroximate has been investigated in various studies. While some assessments have concluded that Fenpyroximate is unlikely to be genotoxic, other research indicates it can induce DNA damage. fao.orgapvma.gov.au Studies using the comet assay on Wistar rat tissues, including the brain, showed that Fenpyroximate induced dose-dependent DNA damage. researchgate.netnih.gov This genotoxic activity is thought to occur through an indirect pathway involving oxidative stress. researchgate.net Research on human cell lines, such as the SH-SY5Y neuroblastoma and Jurkat T-cell leukemia lines, also demonstrated that Fenpyroximate could induce DNA damage, likely through a mechanism involving oxidative stress. researchgate.netnih.gov However, a micronucleus test in one study did not show the formation of micronuclei, though cytotoxicity to bone marrow cells was observed. researchgate.net

In Vitro and In Vivo Assessments

A range of studies has been conducted to determine the genotoxic potential of Fenpyroximate. In vitro assessments included reverse mutation assays using Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538) and Escherichia coli (strain WP2 uvrA), with and without metabolic activation (S9). inchem.org These tests yielded negative results. inchem.org Additionally, a mutation assay in Chinese hamster V79 lung cells at the hprt locus was negative. inchem.org

Table 1: Summary of In Vitro and In Vivo Genotoxicity Test Results for Fenpyroximate

| End-point | Test System | Concentration or Dose | Purity (%) | Results |

|---|---|---|---|---|

| In Vitro | ||||

| Reverse mutation | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 (± S9), E. coli WP2 uvrA (± S9) | 0-5000 µg/plate (DMSO) | 97.3 | Negative inchem.org |

| Mutation | Chinese hamster V79 lung cells hprt locus (± S9) | 0-330 µg/ml (acetone) | 97.3 | Negative inchem.org |

| Chromosomal Aberration | Human lymphocytes | Not Specified | Not Specified | Not Specified inchem.org |

| DNA damage/repair | REC assay | 10-500 μg/disk ± S9 activation | Not Specified | Negative regulations.gov |

| Unscheduled DNA Synthesis | Not Specified | Not Specified | Not Specified | Not Specified inchem.org |

| Genotoxicity (γH2AX test) | Human SH-SY5Y neuroblastoma cells | Nanomolar range | Not Specified | Positive nih.gov |

| Genotoxicity (γH2AX test) | Human Jurkat T-cell leukemia cells | Not Specified | Not Specified | Positive nih.gov |

| In Vivo | ||||

| Micronucleus formation | Bone marrow erythrocytes | Not Specified | Not Specified | Negative inchem.orgregulations.gov |

Comet Assay Findings

The comet assay, a sensitive method for detecting DNA damage in individual cells, has been employed to evaluate the genotoxicity of Fenpyroximate. mdpi.com Studies on Wistar rats exposed to Fenpyroximate showed a dose-dependent increase in DNA damage in brain tissue. researchgate.netnih.gov Similar findings were observed in human neuroblastoma (SH-SY5Y) cells, where Fenpyroximate induced DNA damage. nih.gov These results suggest that Fenpyroximate can cause DNA strand breaks under certain experimental conditions. researchgate.netnih.gov

Micronucleus Test Results

The micronucleus test, which assesses chromosomal damage, has been conducted as part of the genotoxicity evaluation of Fenpyroximate. In vivo studies using bone marrow erythrocytes in mice have consistently yielded negative results, indicating that Fenpyroximate does not induce micronuclei formation. inchem.orgregulations.govresearchgate.net This suggests that under the conditions of these tests, Fenpyroximate is not clastogenic (does not cause chromosome breaks) or aneugenic (does not cause chromosome loss). inchem.org

Potential Indirect Genotoxicity via Oxidative Stress

Research suggests that the genotoxic effects observed with Fenpyroximate may occur through an indirect mechanism involving oxidative stress. nih.govresearchgate.net Studies have shown that Fenpyroximate can lead to an increased production of reactive oxygen species (ROS) in human cell lines. nih.gov This oxidative stress can, in turn, cause damage to DNA. nih.govnih.gov For instance, in cultured human colon carcinoma cells (HCT116), Fenpyroximate was found to enhance ROS generation and lipid peroxidation, which was associated with DNA damage. nih.gov Pre-treatment with an antioxidant, N-acetylcysteine (NAC), significantly protected the cells from DNA damage induced by Fenpyroximate, further supporting the role of oxidative stress in its genotoxic mechanism. nih.gov

Immunotoxicity

The potential for Fenpyroximate to adversely affect the immune system has been investigated in animal studies. In a 28-day immunotoxicity study in rats, dietary administration of Fenpyroximate did not result in any evidence of immunotoxicity. fao.org Similarly, other reports have indicated that effects in rat immunotoxicity studies were limited to decreased body-weight gain, suggesting that Fenpyroximate does not directly target the immune system. federalregister.govfederalregister.gov Based on the available data from studies, it has been concluded that Fenpyroximate is not immunotoxic. fao.orggovinfo.govfederalregister.gov

Neurotoxicity

The neurotoxic potential of Fenpyroximate has been evaluated through various studies.

Specific Effects on the Nervous System

Acute and subchronic neurotoxicity studies in rats have shown no evidence that Fenpyroximate specifically targets the nervous system. federalregister.govfederalregister.gov In an acute neurotoxicity study, signs such as decreased motor activity were observed, but these occurred alongside other systemic effects like reduced body weight and food consumption, and in the absence of any neuropathological changes. regulations.govfederalregister.govfederalregister.gov A delayed acute neurotoxicity study in hens also reported no neurotoxic or other adverse effects. inchem.orgfederalregister.govfederalregister.gov

A 90-day neurotoxicity study in rats found no specific neurotoxic effects. fao.org Similarly, a subchronic neurotoxicity study in rats did not indicate any effects specific to the nervous system; the primary findings were related to deficits in body weight and food consumption. federalregister.govfederalregister.gov However, some research has indicated that Fenpyroximate exposure in rats can lead to a significant decrease in acetylcholinesterase activity and histopathological changes in brain tissue. nih.gov

Table 2: Summary of Neurotoxicity Study Findings for Fenpyroximate

| Study Type | Test System | Key Findings |

|---|---|---|

| Acute Neurotoxicity | Rat | Decreased motor activity, reduced auditory startle response in females, mild dehydration in males, decreased body weight and food consumption. No neuropathology. regulations.govfao.orgfederalregister.govfederalregister.gov |

| Delayed Acute Neurotoxicity | Hen | No abnormal neurological signs or treatment-related lesions in the nervous system. inchem.orgfederalregister.govfederalregister.gov |

| 90-Day Neurotoxicity | Rat | Increased incidence of chromorhinorrhea and dehydration at higher doses. No specific neurotoxicity. fao.org |

| Subchronic Neurotoxicity | Rat | Deficits in body weight and food consumption. No neurotoxicity-specific effects. federalregister.govfederalregister.gov |

| 28-Day Exposure | Rat | Histopathological modifications in brain tissue, significant decrease in acetylcholinesterase activity. nih.gov |

Inhibition of Acetylcholinesterase Activity

Fenpyroximate's primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I. fao.orgnih.govnih.gov However, studies have also investigated its potential to inhibit acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system by breaking down the neurotransmitter acetylcholine (B1216132). opcw.org

Research on Wistar rats exposed to Fenpyroximate for 28 consecutive days demonstrated a significant decrease in acetylcholinesterase activity in the brain tissue. nih.gov This inhibition of AChE can lead to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors. opcw.org The consequences of such overstimulation can be severe, potentially leading to a range of neurological effects. opcw.org

Neuroblastoma Cell Studies

To further understand the neurotoxic effects of Fenpyroximate at a cellular level, studies have been conducted on human neuroblastoma cells (SH-SY5Y). nih.gov These studies confirmed the dose-dependent cytotoxic effects of Fenpyroximate, leading to cell death. nih.gov

Key findings from these in-vitro studies include:

Oxidative Stress: Fenpyroximate was found to induce the overproduction of intracellular reactive oxygen species (ROS) and increase lipid peroxidation, indicating significant oxidative stress. nih.gov

Mitochondrial Dysfunction: The compound caused a loss of mitochondrial membrane potential, which is consistent with its known inhibitory effect on mitochondrial complex I. nih.gov

DNA Damage: Significant, dose-dependent DNA damage in SH-SY5Y cells was observed following exposure to Fenpyroximate. nih.gov

Apoptosis: Fenpyroximate was shown to enhance the percentage of apoptotic cells in a concentration-dependent manner, a process of programmed cell death. nih.gov This was further supported by the finding that a general caspase inhibitor could significantly reduce Fenpyroximate-induced cell mortality, and that Fenpyroximate increased the activity of caspase-3, a key executioner caspase in apoptosis. nih.gov

Table 1: Effects of Fenpyroximate on Neuroblastoma Cells (SH-SY5Y)

| Endpoint | Observation | Reference |

|---|---|---|

| Cell Viability | Decreased in a dose- and time-dependent manner | nih.govmedsci.org |

| Oxidative Stress | Increased intracellular ROS and lipid peroxidation | nih.gov |

| Mitochondrial Function | Loss of mitochondrial membrane potential | nih.gov |

| Genotoxicity | Induced DNA damage | nih.gov |

| Apoptosis | Increased percentage of apoptotic cells, increased caspase-3 activity | nih.gov |

Reproductive and Developmental Toxicity

The potential for Fenpyroximate to affect reproduction and development has been a key area of toxicological investigation.

Effects on Fertility and Reproductive Parameters

In a two-generation reproductive toxicity study in rats, Fenpyroximate did not show any adverse effects on fertility or reproductive parameters. federalregister.govapvma.gov.auregulations.gov The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity in rats was established in these studies. fao.org However, some studies on other organisms, such as the predatory mite Amblyseius swirskii, have shown that Fenpyroximate can negatively impact fecundity, with the number of eggs laid decreasing as the concentration of the chemical increases. nih.govresearchgate.net

Fetal Development and Teratogenicity

Developmental toxicity studies in rats and rabbits have been conducted to assess the potential of Fenpyroximate to cause birth defects. In rats, while there was no evidence of teratogenicity, an increased incidence of skeletal variations, specifically an increase in the number of thoracic ribs, was observed in fetuses at a dose level that also caused marginal maternal toxicity. federalregister.govfao.orginchem.org This finding suggests a potential for developmental effects at high exposure levels. federalregister.gov

Maternal Toxicity

In reproductive and developmental toxicity studies, maternal toxicity has been observed at higher doses of Fenpyroximate. In rats, effects included decreased body weight and food consumption. federalregister.govapvma.gov.au Similarly, in rabbits, maternal toxicity manifested as reduced body weight gain, decreased food and water consumption, and reduced defecation. apvma.gov.auinchem.orgwho.int

Table 2: Summary of Reproductive and Developmental Toxicity Studies on Fenpyroximate

| Species | Study Type | Key Findings | Reference |

|---|---|---|---|

| Rat | Two-generation reproductive | No effect on fertility or reproductive parameters. Decreased body weight in F0 and F1 generations at high doses. | federalregister.govapvma.gov.auinchem.org |

| Rat | Developmental | No teratogenicity. Increased incidence of skeletal variations (thoracic ribs) at maternally toxic doses. | federalregister.govfao.orginchem.org |

| Rabbit | Developmental | No teratogenicity. Reduced fetal weight and increased post-implantation loss at maternally toxic doses. Slightly folded retinas observed at maternally toxic doses. | fao.orginchem.orgwho.int |

Assessment of Susceptibility in Offspring

The data on the susceptibility of offspring to Fenpyroximate exposure is mixed. In a rat prenatal developmental toxicity study, an increased incidence of extra thoracic ribs in fetuses at a dose that only marginally affected the mothers suggests a potential for increased prenatal susceptibility. federalregister.gov However, a two-generation reproductive toxicity study in rats did not indicate any increased pre- or post-natal susceptibility; toxicity in offspring (decreased lactational weight gain) occurred at the same dose level that caused maternal toxicity (decreased body weight). federalregister.gov In rabbits, no developmental effects were reported at the tested levels, suggesting no increased susceptibility in this species. federalregister.gov The concern for prenatal and postnatal toxicity is considered low due to the presence of a clear NOAEL in the rat developmental study and the lack of increased susceptibility in the two-generation rat study and the rabbit developmental study. federalregister.gov

Carcinogenicity Assessment

The carcinogenic potential of Fenpyroximate has been evaluated by several regulatory bodies. Long-term studies in rats and mice have been central to these assessments. The United States Environmental Protection Agency (EPA) has classified Fenpyroximate as “Not Likely to be Carcinogenic to Humans”. regulations.govorst.edu This classification is based on the absence of evidence of carcinogenicity in comprehensive studies conducted on both rats and mice. regulations.govfederalregister.govcroplifescience.com Genotoxicity and mutagenicity studies have also shown no genotoxic potential resulting from exposure to Fenpyroximate. federalregister.govcroplifescience.com

Table 1: Carcinogenicity Classification of Fenpyroximate by Regulatory Agencies

| Regulatory Agency | Classification | Basis of Assessment | Citation |

|---|---|---|---|

| U.S. Environmental Protection Agency (EPA) | "Not Likely to be Carcinogenic to Humans" | Lack of evidence of carcinogenicity in lifetime studies in rats and mice. | regulations.govorst.edufederalregister.gov |

Cellular and Molecular Mechanisms of Toxicity

Fenpyroximate exerts its toxic effects through various cellular and molecular pathways. As an inhibitor of the mitochondrial electron transport chain at complex I (NADH-coenzyme Q oxidoreductase), its primary mechanism disrupts cellular energy production. fao.orgresearchgate.netresearchgate.netsciencworldpublishing.org This inhibition leads to a cascade of secondary effects, including the induction of apoptosis, oxidative stress, and modulation of gene and protein activity.

Research has demonstrated that Fenpyroximate can induce apoptosis, or programmed cell death, in various cell lines. In cultured human colon carcinoma cells (HCT116), Fenpyroximate exposure led to a concentration-dependent increase in cell mortality, which was confirmed to be apoptotic through methods like AO-EB staining and Annexin V-FITC/PI double staining. researchgate.netnih.gov Similarly, studies on human neuroblastoma cells (SH-SY5Y) found that Fenpyroximate enhanced the percentage of apoptotic cells in a concentration-dependent manner. researchgate.net This apoptotic induction is often preceded by a loss of mitochondrial membrane potential, linking the cell death pathway directly to Fenpyroximate's primary mechanism of mitochondrial inhibition. researchgate.netresearchgate.net In marine flounder (Paralichthys olivaceus) gill cells (FG line), Fenpyroximate was also shown to induce cell death, with IC50 values between 800 and 1,250 nM. caymanchem.com

Table 2: Cell Lines Showing Fenpyroximate-Induced Apoptosis

| Cell Line | Cell Type | Key Findings | Citation |

|---|---|---|---|

| HCT116 | Human Colon Carcinoma | Concentration-dependent apoptosis, cell cycle arrest in G0/G1 phase, loss of mitochondrial membrane potential. | researchgate.netnih.gov |

| SH-SY5Y | Human Neuroblastoma | Increased percentage of apoptotic cells, loss of mitochondrial membrane potential. | researchgate.net |

The induction of apoptosis by Fenpyroximate is mediated through the activation of caspases, which are key proteases in the apoptotic signaling cascade. In studies using HCT116 cells, exposure to Fenpyroximate resulted in a significant increase in the activities of both caspase-9 and caspase-3. researchgate.netnih.gov Caspase-9 is an initiator caspase associated with the intrinsic (mitochondrial) pathway of apoptosis, and its activation is consistent with Fenpyroximate's known effect on mitochondria. researchgate.net Caspase-3 is a primary executioner caspase, and its activation confirms the commitment of the cell to apoptosis. researchgate.netnih.gov Similarly, in SH-SY5Y neuroblastoma cells, Fenpyroximate treatment was shown to increase caspase-3 activity, and the use of a general caspase inhibitor (Z-VAD-FMK) significantly reduced Fenpyroximate-induced cell death, further confirming the role of caspases in its cytotoxic mechanism. researchgate.net

Fenpyroximate exposure alters the expression of genes involved in apoptosis and cellular stress responses. In HCT116 cells, Fenpyroximate treatment led to an increased mRNA expression of the pro-apoptotic genes p53 and Bax, while decreasing the mRNA level of the anti-apoptotic gene bcl-2. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway. In the context of pesticide resistance and detoxification, exposure to Fenpyroximate has been shown to modulate the expression of genes encoding detoxification enzymes, such as cytochrome P450 monooxygenases and UDP-glycosyltransferases, in organisms like the spider mite Tetranychus urticae. nih.gov

Fenpyroximate exposure induces oxidative stress, leading to significant changes in the activity of key antioxidant enzymes. In studies using flounder gill (FG) cells and in the liver and gill tissues of the flounder Paralichthys olivaceus, Fenpyroximate initially caused a rapid and significant increase in the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). researchgate.netnih.gov However, with continued exposure, the activities of these enzymes were inhibited, indicating that the antioxidant defense system was overwhelmed, leading to oxidative stress. researchgate.netnih.gov Similar modulations of antioxidant enzyme activities, including SOD, CAT, GPX, and glutathione S-transferase (GST), have been observed in the brain, cardiac, pulmonary, and splenic tissues of Wistar rats following subchronic exposure to Fenpyroximate. researchgate.nettandfonline.com In celery plants, Fenpyroximate treatment was found to weaken SOD activity significantly after five days. mdpi.com This biphasic response—initial activation followed by inhibition—is a characteristic cellular reaction to chemical-induced oxidative stress. researchgate.netnih.gov

Table 3: Effect of Fenpyroximate on Antioxidant Enzyme Activity in Flounder Gill (FG) Cells

| Enzyme | Initial Response (Short Exposure) | Later Response (Continued Exposure) | Implication | Citation |

|---|---|---|---|---|

| Superoxide Dismutase (SOD) | Significant Increase | Inhibition | Oxidative Stress | researchgate.netnih.gov |

| Catalase (CAT) | Significant Increase | Inhibition | Oxidative Stress | researchgate.netnih.gov |

Fenpyroximate interacts with the cytochrome P450 (CYP450) system, a family of enzymes crucial for the metabolism of xenobiotics. In the liver and gills of the flounder, analysis of ethoxyresorufin-O-deethylase (EROD) activity, which is dependent on the CYP1A1 isoform, indicated that the liver has a much higher detoxification capacity than the gills. nih.gov In studies using P450s from the mosquito Anopheles gambiae that are associated with pyrethroid resistance (such as CYP6M2 and CYP6P3), Fenpyroximate was found to be susceptible to metabolism by these enzymes. researchgate.net The turnover of Fenpyroximate by these P450s was highly dependent on the presence of cytochrome b5, suggesting this protein plays a significant role in its metabolism. researchgate.net The modulation of CYP450 activity is a key component of detoxification and can be a mechanism of resistance to Fenpyroximate in certain organisms. researchgate.net

Environmental Fate and Ecotoxicology

Environmental Degradation Pathways

The transformation and breakdown of Fenpyroximate (B127894) in the environment are governed by several key chemical and biological processes. These pathways determine the persistence and potential exposure of the compound and its byproducts in ecosystems.

Hydrolysis

Fenpyroximate demonstrates relative stability in aqueous environments across a range of pH levels. The primary hydrolytic degradation pathway involves the cleavage of the tert-butyl ester group to form the corresponding carboxylic acid. apvma.gov.au Laboratory studies indicate that the rate of hydrolysis is slow. At a temperature of 25°C, the half-life of fenpyroximate has been calculated to be approximately 65.7 days at a neutral pH of 7. apvma.gov.au Other studies have reported even slower hydrolysis rates, with half-lives ranging from 180 to 226 days in buffer solutions with pH values between 5 and 9. regulations.govfao.org

Table 1: Hydrolysis Half-life of Fenpyroximate

| pH | Temperature (°C) | Half-life (Days) | Reference |

|---|---|---|---|

| 5 | 25 | 180 | fao.org |

| 7 | 25 | 65.7 - 226 | apvma.gov.aufao.org |

| 9 | 25 | 221 | fao.org |

Photolysis in Aquatic Solutions

In contrast to its stability against hydrolysis, Fenpyroximate undergoes rapid degradation when exposed to light in aquatic solutions. This process, known as photolysis, is a significant pathway for its dissipation in sunlit surface waters. apvma.gov.au

Under artificial sunlight from a xenon lamp, the photolytic half-life of Fenpyroximate is extremely short, measured at approximately 1.5 to 3.1 hours. regulations.govfao.org In natural sunlight, the half-life is about 2.6 days. apvma.gov.au The primary initial step in the photolytic process is the rapid photoisomerization of the (E)-isomer of Fenpyroximate to its (Z)-isomer (cis isomer), designated as metabolite M-1. apvma.gov.auregulations.gov This is followed by further degradation, which includes the cleavage of the oxime-ether bond. apvma.gov.aunih.gov The (Z)-isomer itself is also subject to photolysis, with a reported half-life of 12 hours. regulations.gov The predominant photoproduct resulting from the degradation of both Fenpyroximate and its (Z)-isomer is M-11. regulations.gov

Table 2: Photodegradation Half-life of Fenpyroximate in Water

| Light Source | Half-life | Reference |

|---|---|---|

| Xenon Lamp | 1.5 - 3.1 hours | regulations.govfao.org |

| Natural Daylight | 2.6 days | apvma.gov.au |

Environmental Transformation Products and Metabolites

The degradation of Fenpyroximate in the environment leads to the formation of numerous transformation products and metabolites through various processes including hydrolysis, isomerization, and cleavage of chemical bonds. regulations.govjst.go.jp

The major transformation products identified in environmental fate studies include its geometric isomer, the (Z)-isomer (M-1), and its carboxylic acid derivative (M-3), which results from the hydrolysis of the ester group. regulations.gov Other significant metabolites are formed through the cleavage of the molecule, resulting in products such as M-6, M-8, M-11, and M-16. regulations.govnih.gov Specifically, M-8 is a major degradate found in the water phase during aerobic and anaerobic aquatic metabolism studies. epa.gov M-11 has been identified as a major photoproduct. regulations.gov

The broader degradation pathway of Fenpyroximate is complex, involving multiple reactions such as the oxidation of the tert-butyl and pyrazole-3-methyl groups, hydroxylation of the phenoxy moiety, N-demethylation, and eventual mineralization to carbon dioxide. fao.orgjst.go.jp

Environmental Distribution and Persistence

The distribution and longevity of Fenpyroximate in the environment are heavily influenced by its physical and chemical properties, particularly its low water solubility and its tendency to bind to soil and sediment. apvma.gov.au

Soil Binding and Degradation

Fenpyroximate exhibits strong binding affinity to soil particles. apvma.gov.au This characteristic, along with its low water solubility, limits its mobility in the soil column, and consequently, it is not expected to leach into groundwater. publications.gc.caherts.ac.uk

Degradation in the soil environment occurs at a moderate rate, primarily driven by microbial activity. apvma.gov.auregulations.gov Under aerobic laboratory conditions, the half-life (DT50) of Fenpyroximate in soil generally ranges from 23 to 41 days. regulations.gov Specific studies have reported half-lives of 30 to 40 days, with values of 26.3 to 35.6 days in volcanic ash soil and 34.3 to 49.7 days in diluvial soil. apvma.gov.aujst.go.jpnih.gov The degradation process in soil involves several pathways, including hydrolysis of the ester group, isomerization, and cleavage of the oxime ether structure, ultimately leading to mineralization into carbon dioxide. jst.go.jp Key degradation products identified in soil include the carboxylic acid metabolite (M-3), 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid (M-8), and 1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile (M-11). jst.go.jp

Table 3: Degradation Half-life (DT50) of Fenpyroximate in Soil

| Soil Type | Half-life (Days) | Condition | Reference |

|---|---|---|---|

| Various Agricultural Soils | 23 - 41 | Aerobic | regulations.gov |

| Volcanic Ash Soil | 26.3 - 35.6 | Laboratory, 25°C | jst.go.jp |

| Diluvial Soil | 34.3 - 49.7 | Laboratory, 25°C | jst.go.jp |

Dissipation in Water and Sediment

When Fenpyroximate enters an aquatic system, it dissipates rapidly from the water column. apvma.gov.au This is primarily due to its strong tendency to adsorb to suspended particles and bottom sediment. apvma.gov.auepa.gov The half-life of Fenpyroximate in the water phase of aerobic aquatic systems is very short, estimated to be between 0.3 and 1.8 days. apvma.gov.au

Once partitioned to the sediment, Fenpyroximate continues to degrade. It is considered to be of low persistence in the sediment phase, with a reported half-life (DT50) of 19 to 26 days under aerobic conditions. apvma.gov.au Microbial breakdown is a key factor in its degradation in both water and sediment. publications.gc.ca

Potential for Leaching to Groundwater

Based on its physicochemical properties, fenpyroximate is generally not expected to leach into groundwater. herts.ac.uk It possesses low aqueous solubility and tends to bind strongly to soil particles. apvma.gov.au Laboratory studies have shown that fenpyroximate and its metabolites exhibit strong adsorption to soils. apvma.gov.au The soil organic carbon-water (B12546825) partitioning coefficient (Koc) values for fenpyroximate are high, ranging from 7,550 to 58,300 L/kgOC, indicating it is slightly to hardly mobile in soil. regulations.gov The potential for leaching is considered low as the compound is likely to be retained in the upper soil layers. regulations.gov However, under certain environmental conditions, its moderate persistence in soil could present some potential for movement. govinfo.gov While direct leaching is unlikely to be a primary route of contamination, fenpyroximate may be transported to surface water bodies through runoff of soil particles to which it is adsorbed. regulations.gov

Bioaccumulation Potential

Fenpyroximate exhibits a high potential for bioconcentration in aquatic organisms. nih.gov Studies have demonstrated that fish exposed to fenpyroximate can experience rapid uptake of the compound. apvma.gov.au The bioconcentration factor (BCF) has been reported to be in excess of 1,000, which is significantly higher than the benchmark of 100 for a high classification under US EPA guidelines. apvma.gov.au This high BCF indicates a potential hazard to aquatic species. apvma.gov.au Despite this, some studies in rats have shown no evidence of bioaccumulation, with the compound being metabolized and excreted. inchem.org However, the high lipophilicity of fenpyroximate suggests a tendency to accumulate in fatty tissues, and it is not likely to accumulate to a significant level in animal tissue. regulations.govpublications.gc.ca

Ecotoxicity to Non-Target Organisms

Aquatic Organisms

Fenpyroximate is classified as highly toxic to aquatic organisms. apvma.gov.aupublications.gc.ca Drift and runoff from treated areas can pose a hazard to aquatic life in adjacent water bodies. nih.gov

The acute toxicity of fenpyroximate to fish and aquatic invertebrates is very high. apvma.gov.au For instance, the 96-hour median lethal concentration (LC50) for rainbow trout, one of the most sensitive fish species tested, was determined to be 1.05 µg/L for the technical grade active constituent. apvma.gov.au For the aquatic invertebrate Daphnia magna, the 48-hour median effective concentration (EC50) for immobilization was 3.3 µg/L. apvma.gov.au Formulated products containing fenpyroximate, while less toxic than the pure active ingredient, are still considered highly toxic to these species. apvma.gov.au

Chronic toxicity studies have also been conducted. A 21-day study on rainbow trout showed a chronic LC50 that was approximately one-third of the 96-hour LC50. apvma.gov.au In a study with the marine flounder Paralichthys olivaceus, the 48-hour and 96-hour LC50 values were 28.84 nM and 11.74 nM, respectively, confirming its high toxicity. nih.gov

Table 1: Acute Toxicity of Fenpyroximate to Aquatic Organisms

| Species | Endpoint | Concentration | Exposure Time | Reference |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 1.05 µg/L | 96 hours | apvma.gov.au |

| Daphnia magna | EC50 (Immobilization) | 3.3 µg/L | 48 hours | apvma.gov.au |

| Flounder (Paralichthys olivaceus) | LC50 | 28.84 nM | 48 hours | nih.gov |

Histopathological examinations of flounder exposed to fenpyroximate revealed that the liver and gills are the primary target organs. researchgate.netresearchgate.net Damage to the gill tissues, in particular, is thought to be a significant contributor to the high mortality observed in exposed fish. nih.govresearchgate.net

Studies on the detoxification mechanisms in aquatic species have shown that the liver has a greater capacity for detoxification than the gills. nih.govresearchgate.net In flounder exposed to fenpyroximate, the activities of key detoxification enzymes, such as glutathione (B108866) S-transferase (GST) and cytochrome P4501A1 (CYP1A1)-dependent ethoxyresorufin-O-deethylase (EROD), were analyzed. nih.govresearchgate.net The higher detoxification capacity of the liver contributes to its greater tolerance to fenpyroximate toxicity compared to the gills. nih.govresearchgate.net Exposure to fenpyroximate can initially cause a rapid and significant increase in the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). researchgate.netresearchgate.net However, continued exposure leads to the inhibition of these enzyme activities, suggesting the induction of oxidative stress. nih.govresearchgate.net

Histopathological Observations

Terrestrial Organisms

The introduction of Fenpyroximate into the terrestrial environment necessitates a thorough evaluation of its potential impact on a wide range of non-target organisms. Research indicates that while certain species exhibit low sensitivity, others, particularly invertebrates, can be significantly affected.

Avian Species

The ecotoxicological profile of Fenpyroximate suggests a low to negligible toxicity to avian species. apvma.gov.au Birds exposed to field concentrations of the compound through direct contact or ingestion are considered unlikely to suffer adverse effects, as typical application rates are substantially below the exposure levels required to induce toxicity. apvma.gov.au Formal toxicological assessments, such as the 8-day avian dietary LC50 test, have been conducted to establish this low-risk profile. fao.org

Table 1: Avian Toxicity Data for Fenpyroximate

| Species | Test Type | Endpoint | Value | Interpretation | Source |

|---|---|---|---|---|---|

| Bobwhite Quail | 8-Day Dietary | LC50 | >5000 ppm | Practically non-toxic | fao.org |

| Mallard Duck | 8-Day Dietary | LC50 | >5000 ppm | Practically non-toxic | fao.org |

Pollinators (e.g., Honeybees, Wild Bees)

The impact of Fenpyroximate on pollinators, such as honeybees (Apis mellifera), presents a multifaceted picture. Some studies indicate that at maximum labeled application rates, Fenpyroximate does not adversely affect honeybees, with no significant differences observed in hive vitality or foraging frequency compared to unexposed hives. apvma.gov.au Laboratory studies have determined a 24-hour oral lethal concentration (LC50) for A. mellifera to be 2.29 ppm, suggesting a relatively low acute toxicity. scielo.br

However, other research points to potential risks. Chronic exposure to Fenpyroximate has been shown to significantly decrease honeybee survival. researchgate.net Furthermore, its toxicity can be amplified through synergistic interactions with other agrochemicals. For instance, when honeybees are co-exposed to the fungicide prochloraz, the acute toxicity of Fenpyroximate increases. frontiersin.org While Fenpyroximate is considered to have very low toxicity to Hymenoptera species like bees, some sources suggest further research is needed to fully understand its effects. umass.eduepa.gov

Table 2: Toxicity of Fenpyroximate to Honeybees (Apis mellifera)

| Exposure Type | Endpoint | Value | Observation | Source |

|---|---|---|---|---|

| Acute Oral (24 hr) | LC50 | 2.29 ppm | Relatively low toxicity | scielo.br |

| Acute Oral (48 hr) | LD50 | < 11 µ g/bee | Moderately toxic | umass.edu |

| Chronic Exposure | Survival | - | Significantly decreased | researchgate.net |

Soil Invertebrates (e.g., Earthworms) and Soil Biodiversity

Fenpyroximate exhibits moderate to high toxicity to soil invertebrates like earthworms. apvma.gov.au For the epigeic earthworm Eisenia fetida, laboratory studies in artificial soil according to OECD guidelines established a 14-day LC50 of 180 mg/kg dry soil and a No-Effect Concentration (NOEC) of 32 mg/kg dry soil. apvma.gov.au Another study reported a 14-day LC50 for E. fetida of 75.52 mg/kg in artificial soil. nih.gov A separate evaluation cited a 14-day LC50 of 69.3 mg/kg. fao.org Despite this toxicity, the predicted environmental concentration resulting from maximum application rates incorporated into the top 5 cm of soil (calculated at 0.35 mg/kg) is well below the established LC50 values, suggesting a lower risk under field conditions. apvma.gov.au Studies on the joint toxicity of Fenpyroximate and heavy metals like Cadmium have shown that the combined presence can result in greater toxicity to earthworms than either substance alone, with the native species Aporrectodea jassyensis showing greater sensitivity than E. fetida. nih.gov

Table 3: Toxicity of Fenpyroximate to Earthworms (Eisenia fetida)

| Test Duration | Endpoint | Value (mg/kg dry soil) | Reference |

|---|---|---|---|

| 14 Days | LC50 | 180 | apvma.gov.au |

| 14 Days | NOEC | 32 | apvma.gov.au |

| 14 Days | LC50 | 75.52 | nih.gov |

Beneficial Arthropods and Predatory Mites

Fenpyroximate can have a significant impact on beneficial arthropods, particularly predatory mites, which are crucial components of Integrated Pest Management (IPM) programs. apvma.gov.aucabidigitallibrary.org While it is effective against target pest mites, it is also recognized as moderately harmful to beneficial phytoseiid mites such as Amblyseius tetranychivorus and Neoseiulus californicus. cabidigitallibrary.org The compatibility of Fenpyroximate with IPM strategies often relies on using lower application rates to mitigate the effects on these beneficial species. apvma.gov.au The U.S. Environmental Protection Agency (EPA) has noted that Fenpyroximate can be used in IPM programs to manage psyllids and mites while aiming for better survival of natural enemies like predatory mites. epa.gov

Sublethal Effects on Predators

Beyond direct mortality, sublethal concentrations of Fenpyroximate can induce significant adverse effects on the fitness and population dynamics of predatory arthropods. researchgate.net

In the predatory thrips Scolothrips longicornis, exposure to sublethal concentrations of Fenpyroximate resulted in significantly reduced longevity and fecundity. researchgate.net Similarly, for the predatory mite Amblyseius swirskii, recommended field rates prolonged developmental time and reduced lifespan, leading to a decrease in the net reproductive rate and intrinsic rate of increase. nih.govplos.org

Studies on the predatory mite Phytoseius plumifer showed that sublethal concentrations significantly affected oviposition period and longevity. researchgate.net For the predatory mite Macrolophus pygmaeus, sublethal exposure to Fenpyroximate adversely affected developmental time, fecundity, and key population parameters like the intrinsic rate of increase (r) and net reproductive rate (R₀). biotaxa.org Research on Neoseiulus womersleyi and Phytoseiulus persimilis demonstrated that exposure to Fenpyroximate reduced the net reproduction rate in a concentration-dependent manner. korea.ac.krnih.gov These findings underscore the importance of considering sublethal effects when integrating Fenpyroximate into IPM programs, as they can compromise the effectiveness of biological control agents. researchgate.net

Table 4: Sublethal Effects of Fenpyroximate on Various Predator Species

| Predator Species | Observed Sublethal Effects | Source |

|---|---|---|

| Scolothrips longicornis | Reduced longevity and fecundity | researchgate.net |

| Amblyseius swirskii | Prolonged development, reduced lifespan, reduced net reproductive rate (R₀) and intrinsic rate of increase (r) | nih.govplos.org |

| Phytoseius plumifer | Affected oviposition period and longevity | researchgate.net |

| Macrolophus pygmaeus | Affected developmental time, fecundity, reduced R₀ and r | biotaxa.org |

Environmental Risk Assessment Methodologies

The environmental risk assessment for Fenpyroximate is a structured process conducted by regulatory bodies like the U.S. EPA to evaluate potential harm to non-target organisms. regulations.gov This process involves aggregating exposures from various sources, including dietary (food and drinking water) and, if applicable, residential sources. regulations.gov For Fenpyroximate, with no residential uses, the aggregate assessment focuses on food and water. regulations.gov